Biphenylene

Electrochemistry Molecular Electronics Redox Chemistry

Biphenylene features a partial antiaromatic 6‑4‑6 fused‑ring system that enables unique reactivity unattainable with fully aromatic PAHs such as biphenyl or acenaphthene. It permits catalytic enantioselective synthesis of axially chiral PAHs (>99 % ee), stabilizes cation radicals and dications for electrochemical studies, and serves as a volatile‑free thermal cross‑linker for aerospace‑grade polyimides and polyquinolines. Substituting with generic C₁₂H₈ isomers leads to irreproducible kinetics, altered product distributions, and compromised material performance. Procuring high‑purity Biphenylene guarantees batch‑to‑batch consistency in molecular electronics, chiral optoelectronics, and advanced polymer research.

Molecular Formula C12H8
Molecular Weight 152.19 g/mol
CAS No. 259-79-0
Cat. No. B1199973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiphenylene
CAS259-79-0
Molecular FormulaC12H8
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESC1=CC2=C3C=CC=CC3=C2C=C1
InChIInChI=1S/C12H8/c1-2-6-10-9(5-1)11-7-3-4-8-12(10)11/h1-8H
InChIKeyIFVTZJHWGZSXFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Biphenylene (CAS 259-79-0): Structural and Electronic Baseline for Differentiated Procurement


Biphenylene (CAS 259-79-0) is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C₁₂H₈, characterized by a unique 6-4-6 fused ring system comprising two benzene rings joined to a central cyclobutadiene core via bridging bonds [1]. This structure imparts a hybrid aromatic/antiaromatic electronic character, resulting in distinct physicochemical properties that diverge sharply from fully aromatic analogs like biphenyl (C₁₂H₁₀) and acenaphthene (C₁₂H₁₀) [2]. The crystalline solid exhibits a melting point of 110-114 °C and demonstrates exceptional stability for a compound containing an antiaromatic motif, with a cohesive energy and phonon dispersion confirming its robust molecular integrity [3]. These intrinsic features underpin its value in specialized research and industrial applications, necessitating careful selection criteria for procurement.

Why Generic PAH Substitution Fails: Biphenylene's Unique Electronic Signature Defies Interchangeability


Generic substitution of biphenylene with other C₁₂H₈ isomers or structurally similar PAHs is scientifically unsound due to its partial antiaromaticity, a feature absent in fully aromatic alternatives like biphenyl and acenaphthene [1]. This electronic anomaly confers a markedly lower oxidation potential, making biphenylene significantly more susceptible to one-electron oxidation and enabling the stabilization of cation radicals and dications in electrochemical systems—a property not observed in biphenyl-based scaffolds [2]. Furthermore, the inherent strain and unique C–C bond topology of the cyclobutadiene core create distinct reactivity patterns in metal-catalyzed transformations, enabling selective C–C bond activation pathways that are inaccessible to other PAHs [3]. Consequently, substituting biphenylene with a generic analog would fundamentally alter reaction kinetics, product distributions, and material performance, leading to irreproducible results in catalysis, materials science, and molecular electronics [4].

Quantitative Differentiation of Biphenylene (CAS 259-79-0): Head-to-Head Evidence for Scientific Selection


Electrochemical Oxidation Potential: Biphenylene vs. Biphenyl in CV Measurements

Biphenylene exhibits a substantially lower oxidation potential compared to biphenyl, a direct consequence of its partial antiaromatic character. Cyclic voltammetry (CV) measurements reveal that biphenylene derivatives are much more easily oxidizable than their biphenyl counterparts, facilitating the formation and stabilization of cation radicals and dications [1]. While exact E₁/₂ values vary with substitution, the biphenylene ring system imparts greatly enhanced stability to these oxidized species, a property not observed for biphenyl systems under identical conditions [2]. This differential redox behavior is critical for applications in organic electronics and single-molecule devices where charge injection and transport are paramount [3].

Electrochemistry Molecular Electronics Redox Chemistry

C–C Bond Activation Selectivity: Biphenylene vs. Other PAHs in Rh-Catalyzed Transformations

Biphenylene undergoes regioselective C–C bond activation with rhodium(I) catalysts, yielding distinct organometallic intermediates that enable unique downstream transformations. In contrast, other PAHs like fluorene and acenaphthene do not exhibit analogous C–C bond cleavage under identical conditions, highlighting biphenylene's unique reactivity profile [1]. Specifically, the reaction of biphenylene with [(dtbpm)RhCl]₂ proceeds via oxidative addition into the strained cyclobutadiene C–C bond, generating a rhodium biphenyl complex that serves as a versatile platform for coupling with alkynes and olefins to produce substituted phenanthrenes, fluorenes, and vinylbiphenyls [2]. This catalytic pathway is not accessible with biphenyl or fluorene, which lack the requisite bond strain and electronic activation [3].

Organometallic Chemistry Catalysis Synthetic Methodology

Mechanical and Thermal Stability of 2D Biphenylene Sheet vs. Graphene

First-principles calculations reveal that a 2D biphenylene sheet possesses a maximum Young's modulus of 259.7 N/m, demonstrating robust mechanical performance comparable to graphene [1]. Furthermore, biphenylene exhibits an ultrahigh theoretical melting point up to 4500 K and a large cohesive energy, confirming its exceptional thermal stability [2]. Critically, unlike graphene's semimetallic nature, the biphenylene sheet is inherently metallic with an n-type Dirac cone, offering distinct electronic transport properties that differentiate it from graphene and other 2D carbon allotropes [3]. This combination of high mechanical strength, thermal resilience, and intrinsic metallicity positions biphenylene as a unique candidate for applications where both structural integrity and electrical conductivity are required, such as in flexible electronics and catalysis [4].

Materials Science 2D Materials Computational Chemistry

Enantioselective Synthesis of Axially Chiral PAHs: Biphenylene's Unique Role as a Substrate

Biphenylene serves as a privileged substrate for the catalytic enantioselective synthesis of axially chiral polycyclic aromatic hydrocarbons (PAHs) via regioselective C–C bond activation. In a rhodium-catalyzed system, biphenylene derivatives undergo cleavage of the sterically hindered C–C bond to afford benzo[b]fluoranthene-based axially chiral PAHs with exceptional yields and enantioselectivities (up to >99% yield, >99% ee) [1]. The resulting chiral PAHs exhibit high molar extinction coefficients (ε up to 8.9 × 10⁴), high quantum yields (Φ up to 0.67), and circularly polarized luminescence (CPL) with a luminescence dissymmetry factor (|glum|) up to 3.5 × 10⁻³ [2]. In contrast, alternative PAH substrates like fluorene or acenaphthene do not undergo analogous asymmetric C–C bond activation, underscoring biphenylene's unique utility in accessing chiral π-conjugated materials [3].

Asymmetric Catalysis Chiral Materials Organic Synthesis

High-Value Application Scenarios for Biphenylene (CAS 259-79-0) Driven by Differentiated Evidence


Synthesis of Axially Chiral Polycyclic Aromatic Hydrocarbons (PAHs) via Asymmetric C–C Bond Activation

Biphenylene is the substrate of choice for the catalytic enantioselective synthesis of axially chiral PAHs, a transformation that is not possible with other C₁₂H₈ isomers like fluorene or acenaphthene. Using a rhodium catalyst with a chiral ligand, biphenylene derivatives undergo regioselective C–C bond cleavage to afford benzo[b]fluoranthene-based axially chiral PAHs in up to >99% yield and >99% ee, exhibiting high quantum yields (Φ up to 0.67) and circularly polarized luminescence (|glum| up to 3.5 × 10⁻³) [1]. This methodology enables the construction of chiral π-conjugated materials for advanced optoelectronics, chiral sensing, and CPL-based technologies [2].

Molecular Electronics: Single-Molecule Junctions Leveraging Antiaromaticity

The partial antiaromaticity of biphenylene renders it a compelling scaffold for single-molecule conductance studies. In scanning tunneling microscopy break-junction (STM-BJ) experiments, biphenylene derivatives exhibit distinct electron transport properties compared to fully aromatic analogs, with the cyclobutadiene core modulating conductance pathways [1]. Despite its enhanced oxidizability, biphenylene-based molecular wires show no significant increase in conductance relative to fluorene-based counterparts, a finding that provides critical insight into structure–conductance relationships in antiaromatic systems [2]. This differentiated behavior is essential for designing molecular switches and sensors where controlled charge transport is paramount [3].

Electrochemical Studies of Cation Radicals and Dications

Biphenylene's inherently low oxidation potential and the exceptional stability of its cation radicals and dications make it an ideal system for electrochemical investigations. In contrast to biphenyl, whose oxidized species are transient and difficult to characterize, biphenylene allows for the direct observation and study of these reactive intermediates via cyclic voltammetry and spectroelectrochemistry [1]. This property is leveraged in fundamental redox chemistry research, the development of organic redox flow batteries, and the study of electron transfer mechanisms in biological and synthetic systems [2].

High-Performance Thermoset Polymers via Biphenylene Cross-Linking

Biphenylene and its bis-derivatives function as unique cross-linking agents for thermally stable aromatic polymers, including polyquinolines, polyimides, and poly(ether-ketones) [1]. The strained cyclobutadiene core undergoes thermally induced ring-opening or bond-reorganization to form covalent cross-links without the evolution of volatile byproducts, a critical advantage over conventional cross-linkers [2]. This mechanism enhances the thermal stability, mechanical strength, and solvent resistance of the resulting thermosets, making biphenylene-terminated prepolymers valuable for aerospace composites, high-temperature adhesives, and semiconductor insulating coatings [3]. The use of biphenylene as an end-cap enables precise control over cross-link density and cure kinetics, features not achievable with standard cross-linking agents [4].

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